Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C18H19NO5S and a molecular weight of 361.41 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of benzamido and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the benzamido group: This step involves the acylation of the thiophene ring with benzoyl chloride in the presence of a base, such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases such as sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, other esters
Scientific Research Applications
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the benzamido group, making it less reactive in certain biological contexts.
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Contains an amino group instead of a benzamido group, leading to different chemical and biological properties.
Diethyl 5-benzamido-2,4-dicarboxylate: Lacks the methyl group on the thiophene ring, affecting its steric and electronic properties.
Uniqueness
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of both benzamido and ester functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Biological Activity
Diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate is a synthetic compound belonging to the thiophene family, characterized by its unique structure that includes a thiophene ring with substituted carboxylate ester groups and an amide functional group. This compound has garnered interest due to its potential biological activities, which are explored through various empirical studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO4S with a molecular weight of approximately 307.39 g/mol. The presence of the thiophene ring and the functional groups contributes to its reactivity and biological activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diethyl 2,5-diaminothiophene have shown potent activity against human breast cancer (T47D and MCF-7) and cervical cancer (HeLa) cell lines, suggesting that this compound may also possess similar properties due to structural similarities .
Table 1: Anticancer Activity of Related Thiophene Compounds
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | T47D | 2.3 | |
Compound B | MCF-7 | 12.1 | |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
Thiophene derivatives have also been noted for their antimicrobial properties. Studies suggest that compounds similar to diethyl 5-benzamido-3-methylthiophene can inhibit the growth of various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific enzymes or receptors involved in cell proliferation and survival. For instance, similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production and could suggest a pathway for its anticancer effects .
Case Studies and Empirical Evidence
Recent empirical studies have focused on the synthesis and biological evaluation of thiophene derivatives. For example:
- Synthesis Methodology : The synthesis typically involves multi-step reactions including cyclization under acidic conditions and subsequent functional group modifications.
- Biological Evaluation : In vitro studies have demonstrated significant cytotoxicity against cancer cell lines at varying concentrations, with some analogs exhibiting stronger effects than established chemotherapeutics like Doxorubicin .
Properties
IUPAC Name |
diethyl 5-benzamido-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-4-23-17(21)13-11(3)14(18(22)24-5-2)25-16(13)19-15(20)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMRWTHKPMYMQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.